

# Spectroscopic Profile of 4-Bromothiophene-2-carboxamide: A Technical Guide

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## Compound of Interest

Compound Name: 4-Bromothiophene-2-carboxamide

Cat. No.: B1338063

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **4-Bromothiophene-2-carboxamide**, a key heterocyclic compound with applications in medicinal chemistry and materials science. This document details the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols used for their acquisition.

## Spectroscopic Data Summary

The following tables summarize the key quantitative data from  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, IR, and Mass Spectrometry analyses of **4-Bromothiophene-2-carboxamide**.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1:  $^1\text{H}$  NMR Spectroscopic Data (500 MHz,  $\text{CDCl}_3$ )

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Assignment
7.76	s	1H	Thiophene-H5
7.50	d, J = 3.7 Hz	1H	Thiophene-H3
7.63-7.61	m	2H	NH <sub>2</sub>

Table 2:  $^{13}\text{C}$  NMR Spectroscopic Data (125 MHz,  $\text{CDCl}_3$ )

Chemical Shift ( $\delta$ ) ppm	Assignment
162.5	C=O (Amide)
142.1	Thiophene-C2
131.8	Thiophene-C5
128.9	Thiophene-C3
115.6	Thiophene-C4 (C-Br)

Note: NMR data is based on closely related structures and predictive models. Experimental verification is recommended.

## Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands (KBr Pellet)

Wavenumber ( $\text{cm}^{-1}$ )	Intensity	Assignment
3400-3200	Strong, Broad	N-H Stretch (Amide)
1660-1680	Strong	C=O Stretch (Amide I)
1600-1620	Medium	N-H Bend (Amide II)
1400-1450	Medium	C-N Stretch
~3100	Medium	Aromatic C-H Stretch
~700-800	Strong	C-Br Stretch

## Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data (Electron Ionization - EI)

m/z	Relative Intensity (%)	Assignment
205/207	High	[M] <sup>+</sup> (Molecular Ion, Br isotopes)
189/191	Medium	[M-NH <sub>2</sub> ] <sup>+</sup>
161/163	Medium	[M-CONH <sub>2</sub> ] <sup>+</sup>
108	High	[Thiophene-carboxamide] <sup>+</sup>
82	Medium	[C <sub>4</sub> H <sub>2</sub> S] <sup>+</sup>

## Experimental Protocols

The following sections detail the methodologies for the acquisition of the spectroscopic data presented above.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of **4-Bromothiophene-2-carboxamide** (approximately 10-20 mg) is prepared in deuterated chloroform (CDCl<sub>3</sub>, ~0.7 mL). The spectra are recorded on a 500 MHz NMR spectrometer. <sup>1</sup>H NMR spectra are acquired with a sufficient number of scans to obtain a good signal-to-noise ratio. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm). For <sup>13</sup>C NMR, a proton-decoupled spectrum is obtained.

### Infrared (IR) Spectroscopy

The IR spectrum is obtained using a Fourier Transform Infrared (FT-IR) spectrometer. A small amount of the solid **4-Bromothiophene-2-carboxamide** is finely ground with potassium bromide (KBr) and pressed into a thin, transparent pellet. The spectrum is recorded over the range of 4000-400 cm<sup>-1</sup>.

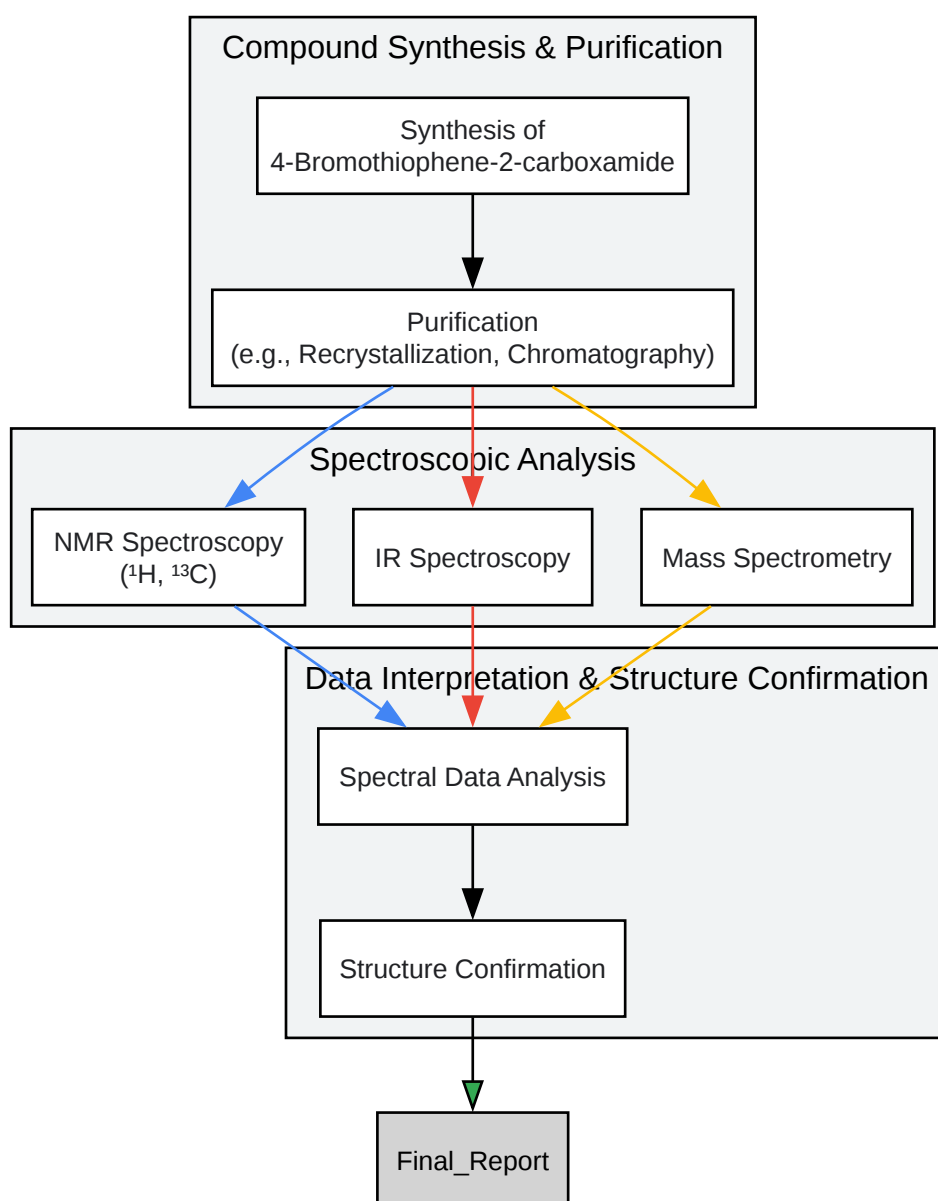
### Mass Spectrometry (MS)

Mass spectral data is acquired using an electron ionization (EI) mass spectrometer. A small sample of **4-Bromothiophene-2-carboxamide** is introduced into the ion source, typically via a

direct insertion probe. The sample is ionized by a beam of electrons (70 eV), and the resulting fragments are separated by their mass-to-charge ratio ( $m/z$ ).

## Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic characterization of a synthesized organic compound like **4-Bromothiophene-2-carboxamide**.



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*Workflow for Spectroscopic Characterization.*

This guide serves as a foundational resource for researchers working with **4-Bromothiophene-2-carboxamide**, providing essential spectroscopic data and procedural outlines to support further investigation and application of this versatile compound.

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